molecular formula C16H19NO5S2 B2458369 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-44-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2458369
CAS No.: 1021046-44-5
M. Wt: 369.45
InChI Key: TYZIJGAJLIFJQA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a dimethoxyphenyl group, a thiophenylsulfonyl group, and an acetamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the intermediate compounds, such as 3,4-dimethoxyphenylethylamine and thiophen-2-ylsulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Synthesis of 3,4-dimethoxyphenylethylamine

      Reagents: 3,4-dimethoxybenzaldehyde, nitroethane, and a reducing agent (e.g., lithium aluminum hydride).

      Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.

  • Step 2: Synthesis of thiophen-2-ylsulfonyl chloride

      Reagents: Thiophene-2-sulfonic acid and thionyl chloride.

      Conditions: The reaction is conducted under anhydrous conditions, often in the presence of a base such as pyridine.

  • Step 3: Formation of this compound

      Reagents: 3,4-dimethoxyphenylethylamine, thiophen-2-ylsulfonyl chloride, and acetic anhydride.

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, under cooling conditions to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or sulfonyl groups.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • Thiophen-2-ylsulfonyl acetamide
  • 3,4-dimethoxyphenylethylamine derivatives

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIJGAJLIFJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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